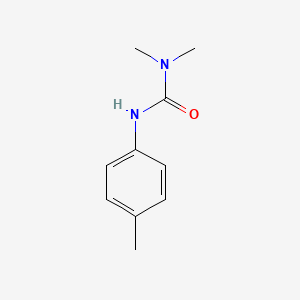

1,1-Dimethyl-3-(p-tolyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-4-6-9(7-5-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTERLAXNZRFFMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221835 | |

| Record name | Urea, N,N-dimethyl-N'-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7160-01-2 | |

| Record name | Urea, N,N-dimethyl-N'-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007160012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N-dimethyl-N'-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DIMETHYL-3-(P-TOLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Techniques in the Characterization of 1,1 Dimethyl 3 P Tolyl Urea and Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for determining the molecular structure of 1,1-Dimethyl-3-(p-tolyl)urea. These techniques probe the interaction of molecules with electromagnetic radiation, yielding data that serves as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), characteristic signals corresponding to the different types of protons are observed. The two methyl groups attached to the nitrogen atom (N(CH₃)₂) typically appear as a singlet at approximately 2.93 ppm. mdpi.com The methyl group on the p-tolyl ring (-C₆H₄-CH₃) also presents as a singlet around 2.22 ppm. mdpi.com The aromatic protons of the p-tolyl group show a pattern of two doublets, typically in the range of 7.0-7.2 ppm, due to their coupling. mdpi.com A broad singlet, corresponding to the NH proton, is also observed, in this case around 6.22 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound in CDCl₃, the carbonyl carbon (C=O) of the urea (B33335) moiety shows a signal at approximately 155.9 ppm. mdpi.com The carbons of the dimethylamino group appear around 36.4 ppm. mdpi.com The methyl carbon of the tolyl group resonates at about 20.7 ppm. mdpi.com The aromatic carbons exhibit signals in the range of 120.0 to 136.6 ppm, with distinct chemical shifts for the substituted and unsubstituted carbons. mdpi.com

Table 1: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 7.21–7.15 | m | Ar-H | mdpi.com |

| ¹H | 7.03–6.98 | m | Ar-H | mdpi.com |

| ¹H | 6.22 | s | NH | mdpi.com |

| ¹H | 2.93 | s | N(CH ₃)₂ | mdpi.com |

| ¹H | 2.22 | s | Ar-CH ₃ | mdpi.com |

| ¹³C | 155.9 | - | C =O | mdpi.com |

| ¹³C | 136.6 | - | Ar-C | mdpi.com |

| ¹³C | 132.4 | - | Ar-C | mdpi.com |

| ¹³C | 129.3 | - | Ar-C | mdpi.com |

| ¹³C | 120.0 | - | Ar-C | mdpi.com |

| ¹³C | 36.4 | - | N(C H₃)₂ | mdpi.com |

m = multiplet, s = singlet

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound displays several characteristic absorption bands. A prominent band is observed for the N-H stretching vibration, typically around 3336 cm⁻¹. mdpi.com The C=O stretching vibration of the urea group gives a strong absorption band in the region of 1640 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups is seen just below 3000 cm⁻¹. mdpi.com Bands corresponding to C-N stretching and aromatic ring vibrations are also present in the fingerprint region of the spectrum. mdpi.com

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|

| 3336 | N-H Stretch | mdpi.com |

| 3020 | Aromatic C-H Stretch | mdpi.com |

| 2914 | Aliphatic C-H Stretch | mdpi.com |

| 1640 | C=O Stretch (Urea) | mdpi.com |

| 1594 | Aromatic C=C Stretch | mdpi.com |

| 1508 | N-H Bend | mdpi.com |

| 1362 | C-N Stretch | mdpi.com |

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule.

For this compound, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. For the protonated molecule [M+H]⁺, the calculated exact mass is C₁₀H₁₅N₂O. In one study, the calculated exact mass for the sodium adduct [M+Na]⁺ of this compound was 201.1004, with a found value of 201.1008, confirming the elemental composition. mdpi.com

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the identification of related substances such as degradation products.

Column chromatography is a widely used method for the purification of synthetic compounds. In the synthesis of this compound and its derivatives, column chromatography on silica (B1680970) gel is frequently employed. mdpi.compublish.csiro.au A common eluent system for the purification of these ureas is a mixture of petroleum ether and acetone, for instance in a ratio of 85:15 (v/v). mdpi.com The choice of solvent system is crucial for achieving good separation of the desired product from starting materials, by-products, and other impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for identifying and quantifying compounds in complex mixtures, such as the degradation products of herbicides. For instance, in the study of related phenylurea herbicides like fluometuron, LC-MS is used to identify metabolites formed through processes like demethylation. ebi.ac.uk This suggests that LC-MS would be a suitable method for identifying potential degradation products of this compound in environmental or biological samples, where transformations such as demethylation or hydroxylation of the tolyl group might occur. The use of tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of these degradation products by analyzing their fragmentation patterns. lcms.cz

Environmental Fate and Transport Mechanisms of Phenylurea Compounds, Including Analogues of 1,1 Dimethyl 3 P Tolyl Urea

Abiotic Transformation Pathways

Abiotic degradation processes for phenylurea herbicides, such as photolysis and chemical hydrolysis, are generally considered to be of lesser importance compared to microbial degradation in most agricultural soils. oup.comresearchgate.net However, these pathways can contribute to the transformation of the parent compounds, particularly in aquatic environments.

When exposed to sunlight in aqueous solutions, phenylurea herbicides can undergo photochemical degradation. oup.com Studies on compounds analogous to 1,1-Dimethyl-3-(p-tolyl)urea, such as monuron (B1676734) [3-(p-chlorophenyl)-1,1-dimethylurea] and fenuron (B33495) [3-phenyl-1,1-dimethylurea], have demonstrated their susceptibility to photolysis. nih.gov The photodecomposition of monuron, for instance, proceeds through several principal pathways. These include the stepwise photooxidation and demethylation of the N-methyl groups, hydroxylation of the aromatic nucleus, and polymerization. researchgate.net This process leads to the formation of various photoproducts.

Key photoproducts identified from the photolysis of monuron include:

3-(p-chlorophenyl)-1-formyl-1-methylurea

1-(p-chlorophenyl)-3-methylurea

4,4′-dichlorocarbanilide

3-(4-chloro-2-hydroxyphenyl)-1,1-dimethylurea (B13750136) researchgate.net

Tentatively identified products also include 1-(p-chlorophenyl)-3-formylurea, 4′-chloroformanilide, and p-chloroaniline, indicating a complex degradation cascade initiated by light energy. researchgate.net

Phenylurea herbicides are generally stable to chemical hydrolysis under moderate temperatures and within the typical pH range of 4 to 10 found in most agricultural soils. oup.com This stability suggests that chemical degradation is a minor dissipation pathway in many environmental settings. oup.com However, the hydrolysis of the amide structure is possible, although the rate can be extremely slow under neutral conditions, with calculated half-lives exceeding a year for some urea (B33335) derivatives. oecd.org

Biotic Degradation Mechanisms in Soil and Water

The primary mechanism for the degradation of phenylurea herbicides in soil and aquatic systems is microbial metabolism. nih.govoup.com A wide variety of soil microorganisms, including bacteria and fungi, have been shown to metabolize these compounds. nih.govnih.gov The rate and extent of this biodegradation can be influenced by several factors, including soil type, moisture, temperature, and the specific microbial populations present. nih.gov

Microbial degradation is considered the most significant process for the complete mineralization of phenylurea herbicides into harmless inorganic products. oup.com The metabolic pathways often involve a series of sequential reactions that transform the parent herbicide into various intermediate metabolites. nih.govnih.gov

The table below summarizes findings from biodegradation assays of several phenylurea herbicides by the bacterium Ochrobactrum anthropi CD3 in an aqueous solution.

| Phenylurea Herbicide | Biodegradation (%) after 60 days | Kinetic Model |

|---|---|---|

| Diuron (B1670789) | ~100 | Simple First-Order (SFO) |

| Linuron (B1675549) | ~100 | SFO |

| Chlorotoluron (B1668836) | ~100 | SFO |

| Fluometuron | ~100 | SFO |

| Isoproturon (B30282) | ~89 | SFO |

Data derived from a study on the biodegradation capabilities of Ochrobactrum anthropi CD3. nih.gov

For N,N-dimethyl-substituted phenylurea herbicides like this compound, the initial and a crucial step in the microbial degradation pathway is typically N-demethylation. nih.govresearchgate.net This process involves the sequential removal of the methyl groups from the terminal nitrogen atom. nih.gov For example, the degradation of diuron and isoproturon by the soil fungus Mortierella sp. involves successive N-demethylation. nih.gov Similarly, bacterial degradation of these compounds is often initiated by a mono-N-demethylation event. researchgate.net This initial transformation leads to the formation of N-demethylated and N-didemethylated metabolites, which are often more mobile and sometimes more persistent than the parent compound.

Following N-demethylation, a common subsequent step in the microbial degradation of phenylurea herbicides is the hydrolysis of the urea bridge. researchgate.net This cleavage of the amide bond results in the formation of the corresponding aniline (B41778) derivatives. nih.govacs.org For instance, the degradation of linuron by the bacterium Diaphorobacter sp. strain LR2014-1 proceeds via hydrolysis to 3,4-dichloroaniline (B118046). acs.org Similarly, the metabolism of diuron by various bacteria can lead to the formation of 3,4-dichloroaniline (3,4-DCA). researchgate.net These aniline products can then be further mineralized by other microorganisms. acs.org The complete degradation pathway often relies on the synergistic action of different microbial species within a consortium. acs.org

Microbial Metabolism and Biotransformation Pathways

Impact of Soil Microbial Communities on Degradation Rates

The degradation of phenylurea compounds, including analogues of this compound, is significantly influenced by soil microbial communities. Long-term application of these herbicides can lead to notable shifts in the structure and metabolic capabilities of these communities. nih.govugent.be Studies have shown that soils with a history of herbicide treatment may exhibit altered microbial community structures compared to untreated soils. nih.govnih.gov For instance, the diversity of bacteria can decrease in soils treated with urea herbicides. ugent.benih.gov

The adaptation of microbial communities can lead to accelerated degradation of certain compounds. In enrichment cultures, soil previously treated with the phenylurea herbicide linuron showed complete degradation within one week, whereas soil without prior exposure showed no significant transformation even after four weeks. nih.govasm.org This suggests an enrichment of microorganisms capable of utilizing the herbicide. However, this enhanced degradation is not universal for all phenylurea herbicides. The same study found no significant difference in the degradation rates of diuron and chlorotoluron between treated and untreated soils, highlighting the specificity of microbial adaptation. nih.govugent.be

Specific bacterial strains have been identified as effective degraders of phenylurea herbicides. A strain of Ochrobactrum anthropi (CD3), isolated from an agricultural soil with a long history of pesticide application, demonstrated the ability to completely remove herbicides like diuron, linuron, and chlorotoluron from aqueous solutions. nih.gov The structural characteristics of the herbicide, such as the degree of chlorination and the nature of the N'-substituents on the urea, are determining factors in their degradation by microorganisms. mdpi.com For example, the presence of an isopropyl group, as in isoproturon, can hinder the transformation rate due to steric hindrance, making it more resistant to microbial breakdown compared to compounds like diuron or linuron. nih.govmdpi.com

Table 1: Biodegradation of Phenylurea Herbicides by Ochrobactrum anthropi CD3 in Solution

| Herbicide | Initial Concentration (mg L⁻¹) | Degradation (%) | Incubation Time (days) |

| Diuron | 10 | 100 | < 60 |

| Linuron | 10 | 100 | < 60 |

| Chlorotoluron | 10 | 100 | < 60 |

| Fluometuron | 10 | 100 | < 60 |

| Isoproturon | 10 | ~89 | 60 |

| Data sourced from a study on the biodegradation capabilities of O. anthropi CD3. nih.gov |

Influence of Soil Characteristics and Environmental Conditions

The rate of degradation of phenylurea compounds is not solely dependent on microbial populations but is also heavily influenced by various soil characteristics and environmental conditions. Factors such as soil pH, moisture, and temperature play critical roles in the persistence of these herbicides.

The application of urea-based compounds can lead to a temporary increase in soil pH near the application site due to the process of urea hydrolysis, which consumes hydrogen ions. k-state.edu This change in pH can, in turn, affect the equilibrium between ammonium (B1175870) and ammonia (B1221849), potentially influencing microbial activity. k-state.edu

Soil moisture is another critical factor. Continuously moist soil conditions generally promote more rapid breakdown of herbicides by creating a favorable environment for microbial activity. researchgate.net Conversely, dry conditions can slow degradation. Similarly, soil temperature affects the rate of chemical and biological reactions, with warmer temperatures often accelerating dissipation. dtu.dk The persistence of herbicides can become a problem when decomposition proceeds very slowly due to unfavorable environmental or soil conditions. isws.org.in

Adsorption and Desorption Equilibria in Soil Systems

The mobility and bioavailability of phenylurea herbicides in the soil are largely controlled by adsorption and desorption processes. nih.gov These phenomena determine the concentration of the compound in the soil solution, which is the fraction available for plant uptake, leaching, or microbial degradation. unl.edu The sorption behavior of these herbicides is complex and is influenced by the physicochemical properties of both the herbicide and the soil. nih.gov

Role of Soil Organic Matter Content in Adsorption

Soil organic matter (SOM) is widely recognized as a key factor governing the adsorption of phenylurea herbicides. scilit.com A strong positive correlation exists between the organic matter content of a soil and its capacity to adsorb these compounds. unl.eduscilit.com Soils with higher organic matter content will adsorb a greater amount of the herbicide, resulting in lower concentrations in the soil solution. unl.edu This relationship is so significant that the adsorption coefficient (Kd) of several phenylurea herbicides is often normalized to the soil's organic carbon content (Koc). The interaction between herbicides and SOM involves various mechanisms, including hydrogen bonding and hydrophobic interactions. icm.edu.pl

The Freundlich model is often used to describe the sorption isotherms of phenylurea herbicides in soil, indicating a heterogeneous surface for adsorption. nih.govnih.gov The strength of adsorption generally increases with the hydrophobicity of the compound, which is often indicated by its octanol-water partition coefficient (Kow). nih.govnih.gov For example, diuron and linuron, which have two chlorine atoms and higher Kow values, tend to be more strongly adsorbed to soil than less chlorinated analogues. nih.gov

Significance of Clay Content in Adsorption Phenomena

While soil organic matter is a primary driver, the clay fraction of the soil also plays a significant role in the adsorption of phenylurea herbicides. unl.eduicm.edu.plnih.gov Clay minerals provide a large surface area for potential interaction with herbicide molecules. The sorption of phenylureas to soil is often attributed to both the clay fraction and the soil organic matter. nih.gov

Persistence and Mobility Studies in Environmental Compartments

The persistence of a herbicide refers to the length of time it remains active in the environment. Phenylurea herbicides exhibit a range of persistence levels, which can pose a risk to subsequent crops and potentially lead to contamination of ground and surface water. isws.org.in Their mobility in soil is largely dictated by their solubility and adsorption characteristics. nih.gov Compounds with higher water solubility and lower adsorption coefficients are more prone to leaching through the soil profile. nih.gov

Residue Dissipation and Half-Life Determination

The dissipation of a herbicide from the soil is a result of various processes, including microbial degradation, chemical degradation, volatilization, plant uptake, and leaching. The half-life (DT50) is a common metric used to quantify the rate of dissipation, representing the time required for 50% of the initial concentration to disappear.

The half-life of phenylurea herbicides can vary significantly depending on the specific compound and environmental conditions. For instance, studies on the dissipation of diuron in soil have shown that its persistence is influenced by the soil's properties, including its organic matter content. nih.gov In one study, the half-life (DT50) for diuron was significantly shorter in a soil with a history of pesticide contamination and higher organic matter compared to a different soil type, demonstrating the combined effect of microbial adaptation and soil properties. nih.gov

Table 2: Dissipation Time (DT50) of Diuron in Different Soil Treatments

| Soil Type | Treatment | DT50 (days) |

| R Soil | Biostimulation | 118 |

| R Soil | Bioaugmentation | 98 |

| PLD Soil | Biostimulation | 68 |

| PLD Soil | Bioaugmentation | 58 |

| Data adapted from a study on diuron biodegradation in two different soils (R and PLD). nih.gov |

The analysis of residues in environmental samples is crucial for monitoring the fate of these compounds. nih.gov For example, diuron residues have been detected in food items like cherry tomatoes, highlighting the potential for these compounds to enter the food chain. nih.govresearchgate.net The dissipation half-lives of pesticides are highly variable, influenced by factors such as temperature, plant species, and study conditions (field vs. greenhouse). dtu.dk For example, a comprehensive analysis of pesticide dissipation from plants showed that 95% of reported half-lives for the pesticide endosulfan (B1671282) fell within a range of 0.5 to 9 days, illustrating the wide variability under different scenarios. dtu.dk

Leaching Potential to Groundwater and Surface Water

The potential for phenylurea compounds to leach from the soil and contaminate groundwater and surface water is a significant environmental concern. nih.gov Leaching is the process by which pesticides are transported downwards through the soil profile with percolating water. pesticidestewardship.org The mobility of these compounds in soil, a key factor in their leaching potential, is influenced by a combination of their chemical properties, soil characteristics, and environmental conditions. nih.govnih.gov

Phenylurea herbicides exhibit a range of water solubilities and have a low to moderate tendency to adsorb to soil particles, which contributes to their mobility. nih.gov Consequently, rainfall or irrigation can carry them from agricultural fields into rivers, lakes, and groundwater aquifers. nih.gov The extent of this movement is not uniform across all compounds in this class; it is significantly affected by the specific properties of each herbicide and its interaction with the soil environment. nih.gov

Several factors determine the leaching potential of a phenylurea compound. Key chemical properties include its persistence in soil, often measured as its half-life (DT50), and its mobility, which is inversely related to its soil organic carbon-water (B12546825) partition coefficient (Koc). nih.gov The Groundwater Ubiquity Score (GUS), calculated from DT50 and Koc values, is a widely used index to estimate leaching potential. A GUS value greater than 2.8 indicates a high leaching potential, a value between 1.8 and 2.8 suggests an intermediate potential, and a value below 1.8 indicates a low leaching potential. nih.gov

Research has shown that the degradation of phenylurea herbicides is predominantly a microbial process, and this biological activity can act as a barrier, determining the amount and type of herbicide residues that are transported by water. oup.com However, field studies have demonstrated that compounds like diuron, isoproturon, and chlorotoluron can persist in the soil and leach into the underlying aquifer, sometimes for years after application. oup.com The degradation of phenylureas can also lead to the formation of metabolites, such as N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (3,4-DCA), which may themselves be mobile and toxic. nih.gov

Detailed Research Findings

Laboratory and field studies provide specific insights into the leaching behavior of various phenylurea herbicides. Column leaching experiments, which simulate field conditions, are a valuable tool for quantifying the potential for these compounds to reach underlying water sources. nih.gov

One study systematically evaluated the leaching potential of several phenylureas and their metabolites. nih.gov The results, summarized in the table below, highlight a wide range of persistence and mobility among these compounds. Monuron, for instance, showed a clear potential to contaminate groundwater based on its GUS index, while others like linuron were classified as non-leachers. nih.gov However, the aged column leaching experiments revealed that even some parent compounds classified as having lower leaching potential were found in high percentages in the leachates, indicating their capacity for transport. nih.gov

Table 1: Soil Persistence (DT50), Mobility (Koc), and Leaching Potential (GUS) of Selected Phenylurea Compounds An interactive data table. Click on headers to sort.

| Compound | DT50 (days) | Koc (mL/g) | GUS Index | Leaching Potential Classification | Reference |

|---|---|---|---|---|---|

| Monuron | 19.3 | 81 | 2.82 | Leacher | nih.gov |

| Diuron | 16.0 | 389 | 1.87 | Intermediate | nih.gov |

| DCPMU | 24.8 | 134 | 2.65 | Intermediate | nih.gov |

| Monolinuron | 18.0 | 148 | 2.45 | Intermediate | nih.gov |

| CPU | 8.1 | 33 | 2.50 | Intermediate | nih.gov |

| Linuron | 18.2 | 406 | 1.79 | Non-leacher | nih.gov |

| DCPU | 8.2 | 114 | 1.84 | Intermediate | nih.gov |

| DCA | <2 | 70 | - | Non-leacher | nih.gov |

| CLA | <2 | 53 | - | Non-leacher | nih.gov |

Source: Adapted from R. M. D. Versteeg et al., Environmental Science and Pollution Research. nih.gov

Another study investigating the transfer of eleven phenylurea herbicides through columns of calcareous soil provided a relative ranking of their retention, which is inversely proportional to their leaching potential. nih.gov The retention was influenced by the number and type of halogen atoms on the phenyl ring, with more halogenated compounds and those containing bromine being more strongly retained. nih.gov

Table 2: Phenylurea Retention and Leaching Classification in Calcareous Soil An interactive data table. Click on headers to sort.

| Compound | Retention Classification | Leaching Potential | Reference |

|---|---|---|---|

| Fenuron | Lowest | Highest | nih.gov |

| Fluometuron | Low | High | nih.gov |

| Isoproturon | Low | High | nih.gov |

| Monuron | Low | High | nih.gov |

| Metoxuron | Intermediate | Intermediate | nih.gov |

| Monolinuron | Intermediate | Intermediate | nih.gov |

| Metobromuron | Intermediate-High | Low-Intermediate | nih.gov |

| Chlorotoluron | High | Low | nih.gov |

| Linuron | High | Low | nih.gov |

| Diuron | High | Low | nih.gov |

| Chlorbromuron | Highest | Lowest | nih.gov |

Source: Adapted from Langeron et al., Environmental Science and Pollution Research International. nih.gov

Further research compared the leaching of twelve phenylureas in two different soil types, a Heles-Calcareous (HC) soil and an Eutric-Phaeozem (EP) soil. acs.org The half-lives of the herbicides were significantly longer in the EP soil, leading to higher GUS index values. acs.org In column experiments with the HC soil, all studied herbicides were found in the leachates in varying proportions. Fenuron, metoxuron, and monuron were highly mobile, with over 50% recovered in the leachate. acs.org In contrast, in the EP soil, only five compounds were detected in the leachates, with fenuron being the most significant at 39% of the initial amount applied. acs.org This highlights the critical role of soil type in controlling the transport of these compounds to water systems.

Table 3: Percentage of Applied Phenylurea Herbicides Recovered in Leachates from Two Soil Types An interactive data table. Click on headers to sort.

| Compound | % Recovered in Leachate (HC Soil) | % Recovered in Leachate (EP Soil) | Reference |

|---|---|---|---|

| Fenuron | > 50% | 39% | acs.org |

| Metoxuron | > 50% | Not Detected | acs.org |

| Monuron | > 50% | Not Detected | acs.org |

| Chlorotoluron | 30 - 50% | < 5% | acs.org |

| Diuron | 30 - 50% | Not Detected | acs.org |

| Fluometuron | 30 - 50% | Not Detected | acs.org |

| Isoproturon | 30 - 50% | < 5% | acs.org |

| Metobromuron | 30 - 50% | Not Detected | acs.org |

| Monolinuron | 30 - 50% | < 5% | acs.org |

| Chlorbromuron | < 30% | < 5% | acs.org |

| Linuron | < 30% | Not Detected | acs.org |

| Neburon | < 30% | Not Detected | acs.org |

Source: Adapted from Fenoll et al., Journal of Agricultural and Food Chemistry. acs.org

These findings collectively demonstrate that while phenylurea compounds are susceptible to leaching, their actual potential to contaminate groundwater and surface water is highly variable. It depends on the specific chemical structure of the herbicide, the properties of the soil to which it is applied, and the prevailing environmental conditions. nih.govnih.govacs.org

Biochemical Interactions and Mechanisms of Action of Urea Derivatives in Biological Systems

Enzyme Inhibition Studies of Urea-Containing Compounds

The urea (B33335) functional group is a common motif in many enzyme inhibitors. Its ability to form multiple hydrogen bonds and its structural resemblance to substrates or cofactors allows it to effectively interact with enzyme active sites.

Photosystem II Inhibition Mechanisms

Phenylurea compounds, such as 1,1-Dimethyl-3-(p-tolyl)urea, are well-known for their herbicidal activity, which primarily stems from the inhibition of Photosystem II (PSII) in plants and cyanobacteria. epa.govca.gov The mechanism of action is highly specific, targeting the electron transport chain of photosynthesis. solutionsstores.comannualreviews.org

The extensively studied urea herbicide Diuron (B1670789) (3-(3,4-dichlorophenyl)-1,1-dimethylurea) provides a model for this inhibitory mechanism. annualreviews.orgchemicalbook.com These inhibitors function by binding to a specific niche on the D1 protein of the PSII reaction center. researchgate.net This binding site is normally occupied by the plastoquinone (B1678516) molecule (QB), which acts as a mobile electron carrier. By displacing QB from its binding site, the urea-based inhibitor effectively blocks the flow of electrons from the primary quinone acceptor (QA) to QB. researchgate.net This interruption of the electron transport chain halts the light-dependent reactions of photosynthesis, specifically the Hill reaction which involves the splitting of water and oxygen evolution, ultimately leading to plant death. ca.govannualreviews.org The inhibitory efficiency of these compounds is very high, with some, like Diuron, being effective at concentrations in the 10⁻⁶ to 10⁻⁷ M range. annualreviews.org

Table 1: Photosystem II Inhibition by Urea Derivatives

| Inhibitor Class | Target Site | Mechanism of Action | Consequence |

|---|

Urease Inhibition Mechanisms

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. nih.govnih.gov Inhibition of this enzyme is a key strategy for treating infections by urease-producing bacteria, such as Helicobacter pylori, and for reducing nitrogen loss in agriculture. nih.govnih.gov

Urea derivatives are logical candidates for urease inhibition due to their structural similarity to the native substrate. nih.gov They can act as competitive or mixed-type inhibitors. nih.gov The mechanism often involves the interaction of the urea moiety's carbonyl oxygen with the two nickel ions in the enzyme's active site, mimicking the binding of the substrate. researchgate.netbohrium.com The substituents on the urea core play a crucial role in the inhibitory potency. For instance, studies on N¹-toluoyl-N²-substituted urea derivatives show that the nature and position of groups on the phenyl ring influence activity. nih.gov Bulky groups can sometimes decrease activity due to steric hindrance, preventing the inhibitor from easily entering the substrate-binding pocket. nih.govbenthamdirect.com Kinetic studies of some derivatives reveal they act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 2: Urease Inhibition by Urea Derivatives

| Inhibitor Type | Proposed Mechanism | Key Interactions |

|---|---|---|

| Substrate Analogues | Competitive or mixed-type inhibition. nih.gov | The carbonyl oxygen of the urea moiety chelates the two Ni²⁺ ions in the active site. researchgate.netbohrium.com |

DNA Topoisomerase and Gyrase Inhibition

DNA topoisomerases and gyrases are essential enzymes that manage the topological state of DNA, making them critical targets for antibacterial and anticancer agents. mdpi.comwikipedia.org Certain classes of urea derivatives have been developed as potent inhibitors of these enzymes.

A notable class is the benzimidazole (B57391) ureas, which have been identified as dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov Their mechanism involves binding to the ATP-binding sites of these enzymes. nih.gov This prevents the enzymes from utilizing ATP for their catalytic cycle, which includes DNA cleavage and re-ligation, ultimately leading to bacterial cell death. nih.gov Some of these compounds have shown potent antibacterial activity against a broad spectrum of pathogens. nih.govnih.gov While not directly involving this compound, these findings demonstrate that the urea scaffold is a viable pharmacophore for targeting these essential enzymes. Furthermore, some studies have investigated bistacrine-urea derivatives as potential inhibitors of human topoisomerase I/II. researchgate.net

Table 3: Inhibition of DNA Gyrase and Topoisomerase by Urea Derivatives

| Inhibitor Class | Target Enzymes | Mechanism of Action |

|---|---|---|

| Benzimidazole Ureas | Bacterial DNA Gyrase and Topoisomerase IV | Binds to the ATP-binding sites, inhibiting enzyme function. nih.gov |

Protein Interaction Research

The urea moiety is a privileged structure in drug design, largely due to its ability to act as a rigid hydrogen bond donor-acceptor unit, facilitating strong and specific interactions with protein targets. nih.gov Research has shown that urea and its derivatives can interact with a variety of proteins, often leading to denaturation at high concentrations but enabling specific inhibitory interactions at lower concentrations.

Isopiestic equilibration measurements have been used to study the interaction between proteins and various denaturants, including 1,1-dimethylurea (B72202). nih.gov These studies, conducted on proteins such as egg albumin and myoglobin, revealed that the protein often binds preferentially to the urea derivative over water, indicating a direct and favorable interaction. nih.gov

In the context of drug discovery, the urea functionality is frequently incorporated into kinase inhibitors. frontiersin.org The N-aryl urea motif can occupy specific binding domains on kinases, forming key hydrogen bonds that contribute to potency and selectivity. nih.gov For example, a related compound, 1,3-di-m-tolyl-urea, has been shown to inhibit the quorum-sensing pathway in Streptococcus mutans by targeting the peptidase domain of an ABC transporter protein, demonstrating a highly specific protein-ligand interaction. mdpi.com These examples underscore the capacity of the urea scaffold to engage in precise, non-covalent interactions with protein targets.

Cellular and Molecular Responses in Model Organisms

The interaction of urea derivatives with specific enzymes and proteins translates into measurable responses at the cellular and molecular levels. These responses often involve the disruption of critical cellular processes, such as cell division.

Cell Cycle Regulation Modulations (e.g., G0/G1 phase arrest, CDK4/CDK6 downregulation)

The cell cycle is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs). nih.gov The CDK4 and CDK6 kinases are particularly important for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. nih.gov They achieve this by phosphorylating the retinoblastoma protein (Rb), which in its active, hypophosphorylated state, sequesters E2F transcription factors and prevents the expression of genes required for DNA synthesis. nih.gov

Many potent and selective CDK4/6 inhibitors developed for cancer therapy incorporate a urea or phenylurea structure. frontiersin.org These inhibitors act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of Rb. nih.gov When Rb remains active, it continues to suppress E2F-mediated transcription, leading to an arrest of the cell cycle in the G0/G1 phase. nih.gov This mechanism of action, involving the downregulation of effective CDK4/CDK6 activity, is a prime example of how urea-based compounds can modulate fundamental cellular processes like cell cycle progression. nih.gov

Table 4: Cellular Responses to Urea-Based Kinase Inhibitors

| Target Pathway | Key Proteins | Cellular Outcome |

|---|

Modulation of Reactive Oxygen Species (ROS) Production

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play crucial roles in cell signaling and homeostasis. However, at high concentrations, they can cause significant damage to cell structures. The ability of chemical compounds to modulate ROS production is a key area of research in toxicology and pharmacology.

Resistance Mechanisms to Urea-Based Biocides

The development of resistance to biocidal agents is a widespread phenomenon that limits their long-term efficacy. For urea-based compounds, which are often used as herbicides, resistance in target organisms like weeds is a well-documented issue.

Characterization of Resistant Biotypes

There is currently no specific information available in the scientific literature that characterizes biotypes with resistance to this compound. General studies on urea-based herbicides have identified various weed biotypes that have developed resistance. For instance, resistance to substituted urea herbicides has been observed in tobacco cells with a specific mutation. nih.gov These resistant biotypes often exhibit cross-resistance to other herbicides with similar mechanisms of action. nih.gov

Molecular Basis of Acquired Resistance

The molecular mechanisms underlying acquired resistance to urea-based biocides are generally categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govresearchgate.net

Target-Site Resistance (TSR): This form of resistance typically arises from mutations in the gene that encodes the protein targeted by the biocide. nih.govuppersouthplatte.org For many urea-based herbicides that inhibit photosynthesis, the target is the D1 protein (psbA gene product) in Photosystem II. A single nucleotide polymorphism can alter the protein structure, reducing the binding affinity of the herbicide without compromising the protein's natural function. nih.govuppersouthplatte.org

Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of the active compound reaching its target. nih.govresearchgate.net These can include decreased uptake, altered translocation, sequestration of the compound, or enhanced metabolic detoxification. researchgate.net Increased metabolism, often mediated by enzyme families like cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, can convert the herbicide into inactive forms. uppersouthplatte.org

While these general principles of resistance to urea-based compounds are well-established, specific studies detailing the molecular basis of resistance to this compound have not been reported.

Derivatives and Structural Analogues of 1,1 Dimethyl 3 P Tolyl Urea in Academic Research

Structure-Activity Relationship (SAR) Studies of Substituted Ureas

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For substituted ureas, SAR investigations systematically alter different parts of the molecule to identify key features responsible for potency and selectivity.

Research into bisaryl ureas as anticancer agents has shown that the electronic properties of substituents are critical. nih.gov A study on N,N'-bis(3,5-dichlorophenyl)urea (SR4) and its analogues revealed that lipophilic, electron-withdrawing groups on the aryl rings enhanced the molecule's ability to transport protons across mitochondrial membranes, leading to mitochondrial uncoupling and reduced cancer cell viability. nih.gov This suggests that for aryl ureas, modifying the electronic landscape of the aromatic rings is a key strategy for tuning activity.

In the context of anti-tuberculosis agents, SAR studies on 1-adamantyl-3-phenyl urea (B33335) derivatives have provided clear insights. nih.gov These studies demonstrated a strong preference for a bulky, aliphatic ring system like adamantane (B196018) at one position of the urea, with an aryl ring at the other position. nih.gov Replacing the adamantyl group with smaller rings like cyclohexyl or cyclopentyl significantly diminished activity. nih.gov Furthermore, modifications to the central urea moiety itself, such as converting it to a thiourea (B124793), resulted in a substantial loss of anti-tuberculosis activity, indicating the unmodified urea group is preferred for this specific biological target. nih.gov

For dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), SAR studies on urea-containing pyrazoles highlighted the importance of the linker connecting the pyrazole (B372694) and urea pharmacophores. acs.org The optimal inhibition potencies were achieved when a three-methylene linker was used to connect the 1,5-diarylpyrazole group and the urea group. acs.orgresearchgate.net This demonstrates that not only the nature of the substituents but also their spatial arrangement and the flexibility of the linker are crucial for achieving dual-target inhibition. The lipophilicity of substituents on the terminal nitrogen of the urea is also a critical factor, with more lipophilic groups often leading to more potent compounds. youtube.com

Synthesis and Evaluation of Novel Urea Derivatives for Specific Biological Activities

The synthesis of novel urea derivatives is a vibrant area of research, driven by the quest for compounds with enhanced efficacy and novel mechanisms of action. nih.gov The versatility of urea synthesis, often involving the reaction of an isocyanate with an amine, allows for the incorporation of a wide array of chemical fragments, leading to diverse biological activities. nih.govnih.gov

The strategy of molecular hybridization, which combines the urea functionality with other biologically active moieties, has yielded numerous promising compounds.

Carnosic Acid: A series of novel derivatives was created by introducing urea moieties at the C-20 position of carnosic acid, a natural abietane (B96969) diterpene. mdpi.comnih.gov These hybrid molecules were evaluated for their antiproliferative activity against various cancer cell lines, including colorectal, melanoma, and pancreatic cancer. mdpi.com Many of these derivatives showed significantly enhanced anticancer activity compared to the parent carnosic acid, with one derivative in particular demonstrating high potency and selectivity for cancer cells over normal cells. mdpi.comnih.gov

Pyrazolyl: The pyrazole nucleus is a well-known "privileged scaffold" in medicinal chemistry. nih.gov When combined with a urea function, it has produced compounds with a wide spectrum of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov Urea-containing pyrazoles have been successfully developed as dual inhibitors of COX-2 and sEH, showing potential for treating pain and inflammation. acs.orgresearchgate.net The synthesis typically involves linking a substituted pyrazole amine with an appropriate isocyanate. nih.gov

Tetrazole: The tetrazole ring is often used in medicinal chemistry as a metabolically stable bioisostere for a carboxylic acid group. researchgate.net The synthesis of tetrazole-urea hybrids, though less commonly documented as a single scaffold, is pursued by combining tetrazole-containing amines with isocyanates. researchgate.netresearchgate.net Tetrazole derivatives have been synthesized and evaluated for a broad range of biological activities, including antimicrobial and anticancer properties. researchgate.netnih.gov

Triazole: Urea derivatives incorporating the 1,2,4-triazole (B32235) moiety have been synthesized and evaluated for their antifungal and larvicidal activities. nih.govnih.govresearchgate.net These compounds are typically prepared by reacting urea-containing precursors with reagents like thiocarbohydrazide (B147625) to form the triazole ring. nih.gov Some of these novel triazole-urea hybrids have demonstrated significant activity against plant pathogens and mosquito larvae. nih.govnih.gov Other synthetic routes involve reacting 4-amino-1,2,4-triazoles with carbamates to yield urea derivatives with antibacterial potential. proquest.com

Adamantyl: The bulky, lipophilic adamantane cage is frequently incorporated into drug candidates to improve their pharmacokinetic properties. nih.gov A range of 1-adamantyl-3-aryl ureas has been synthesized and tested, revealing potent anti-tuberculosis agents. nih.gov The synthesis is generally straightforward, involving the reaction of 1-adamantyl isocyanate with various substituted anilines or heteroarylamines. nih.govnih.gov These derivatives have also been investigated as potential inhibitors of human soluble epoxide hydrolase (hsEH). mdpi.com

Pyridyl: The pyridine (B92270) ring is a common feature in many approved drugs. turkjps.org Pyridyl ureas have been extensively studied as potential anticancer agents. mdpi.com A novel series of pyridine-ureas demonstrated significant growth inhibitory activity against breast cancer cell lines, with some compounds proving more potent than the reference drug doxorubicin. mdpi.com These compounds are also explored as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. mdpi.com The synthesis often involves the reaction of a pyridyl amine with a suitable isocyanate. turkjps.orgnih.gov

Table 1: Biological Activities of Urea Derivatives with Diverse Moieties

| Incorporated Moiety | Primary Biological Activity Investigated | Example Target / Disease Model | Reference |

|---|---|---|---|

| Carnosic Acid | Anticancer / Antiproliferative | Colorectal, Melanoma, Pancreatic Cancer Cell Lines | mdpi.com, nih.gov |

| Pyrazolyl | Anti-inflammatory, Anticancer | COX-2/sEH Dual Inhibition, Kinase Inhibition | nih.gov, acs.org, researchgate.net |

| Tetrazole | Antimicrobial, Anticancer | Bacterial Strains, Cancer Cell Lines | researchgate.net, nih.gov |

| Triazole | Antifungal, Larvicidal, Antibacterial | Plant Pathogens, Aedes aegypti, Bacterial Strains | nih.gov, nih.gov, proquest.com |

| Adamantyl | Anti-tuberculosis, sEH Inhibition | Mycobacterium tuberculosis, Human Soluble Epoxide Hydrolase | nih.gov, nih.gov, mdpi.com |

| Pyridyl | Anticancer | Breast Cancer Cell Lines (MCF-7), VEGFR-2 Inhibition | mdpi.com, turkjps.org |

The development of functionalized analogues of urea derivatives is a strategic approach to optimize their drug-like properties. nih.gov This process goes beyond simple moiety incorporation and involves fine-tuning the molecule to enhance potency, improve selectivity, and achieve favorable pharmacokinetic profiles. researchgate.net The urea functional group itself is critical, as its ability to act as both a hydrogen bond donor and acceptor allows it to form stable, key interactions with biological targets like proteins and enzymes. nih.govnih.gov

The design process often begins with a lead compound, which is then systematically modified. For example, in the development of anticancer agents, functionalization may involve introducing groups that enhance interactions with a specific kinase's active site. mdpi.com Researchers might also functionalize a known scaffold to improve aqueous solubility or membrane permeability, which are crucial for a drug's bioavailability. nih.gov The synthesis of these analogues employs a variety of chemical procedures, with modern methods focusing on overcoming the safety issues associated with traditional reagents like phosgene (B1210022). nih.gov For instance, novel thiourea and urea derivatives containing 1,2,4-triazole moieties were synthesized to create compounds with specific antifungal and larvicidal activities. nih.gov

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools in modern drug discovery, providing insights into molecular interactions that are difficult to obtain through experimental methods alone. For urea derivatives, molecular docking and Density Functional Theory (DFT) are widely used to guide the design and rationalization of their biological activities.

Molecular docking is a computational method that predicts the preferred orientation of a ligand (like a urea derivative) when bound to a target molecule, typically a protein or enzyme. nih.gov This simulation helps to elucidate the binding mechanism at a molecular level and rationalize the observed biological activity.

In the study of novel urea derivatives as antimicrobial agents, molecular docking was used to understand the binding interactions of the most active compounds. mdpi.com For an adamantyl urea derivative that showed outstanding growth inhibition against Acinetobacter baumannii, docking studies helped to identify the specific amino acid residues in the target protein that it likely interacts with. mdpi.com Similarly, docking simulations for carnosic acid-urea derivatives identified key interactions with residues in the active site of Cyclin-Dependent Kinase 6 (CDK6), providing a mechanistic hypothesis for their anticancer activity. nih.gov These computational insights are invaluable for structure-based drug design, allowing researchers to rationally design new analogues with improved binding affinity and selectivity. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Urea Derivatives

| Urea Derivative Class | Biological Target | Purpose of Docking Study | Reference |

|---|---|---|---|

| Adamantyl Urea Adducts | Bacterial Proteins (e.g., from A. baumannii) | Elucidate binding mechanism for antimicrobial activity. | mdpi.com |

| Carnosic Acid-Urea Hybrids | Cyclin-Dependent Kinase 6 (CDK6) | Identify key interactions for anticancer activity. | nih.gov |

| Tetrazole Derivatives | Bacterial and Fungal Proteins | Establish the binding mode of active antimicrobial compounds. | nih.gov |

| General Urea and Thiourea Derivatives | Various Biomolecules | Gain insight into potential mechanisms of action. | nih.gov |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov In the context of urea derivatives, DFT calculations are employed to understand their structural properties, vibrational frequencies, and chemical reactivity. academicjournals.org

By performing DFT calculations, researchers can obtain an optimized molecular geometry in the gas phase and compare it with experimental data, such as that from X-ray crystallography. researchgate.netresearchgate.net These calculations can also predict vibrational spectra (like IR and Raman), which can then be compared with experimental spectra to confirm the structure of a newly synthesized compound. researchgate.net Furthermore, DFT is used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap provides information about the chemical reactivity and kinetic stability of the molecule, indicating where charge transfer might occur within the molecule or during an interaction. researchgate.netresearchgate.net This theoretical approach provides a deeper understanding of the intrinsic electronic and structural properties that underpin the biological function of urea derivatives.

Historical Perspectives and Current Research Trends in Urea Chemistry

Evolution of Synthetic Methodologies for Substituted Ureas

The synthesis of substituted ureas has evolved significantly from early methods that often involved hazardous reagents to more modern, safer, and environmentally conscious approaches.

Historically, the most prevalent method for synthesizing N,N-disubstituted and N,N,N'-trisubstituted ureas involved the use of phosgene (B1210022) or its derivatives like triphosgene. atamankimya.comoecd.org In this approach, an amine reacts with phosgene to form an isocyanate intermediate, which then reacts with a second amine to yield the desired urea (B33335). atamankimya.com For a compound like 1,1-Dimethyl-3-(p-tolyl)urea, this would traditionally involve the reaction of p-toluidine (B81030) with phosgene to generate p-tolyl isocyanate, followed by a reaction with dimethylamine (B145610).

Another classical approach involves the reaction of an amine with an already prepared isocyanate. orgsyn.org For instance, this compound could be synthesized by reacting p-tolyl isocyanate with dimethylamine.

Concerns over the toxicity and hazardous nature of phosgene spurred the development of safer alternatives. atamankimya.comcymitquimica.com N,N'-Carbonyldiimidazole (CDI) emerged as a widely used, crystalline, and safer substitute that does not produce chlorinated byproducts. atamankimya.com The reaction of amines with potassium isocyanate in an aqueous medium has also been developed as a simple, efficient, and environmentally friendly method for producing N-substituted ureas. google.com

More recent methodologies focus on "green chemistry" principles, utilizing carbon dioxide (CO2) or carbon monoxide (CO) as the carbonyl source in catalytic processes. atamankimya.comoecd.org These methods are advantageous as they often use cheaper raw materials and avoid the production of large quantities of salt by-products. oecd.org Additionally, the Hofmann rearrangement of primary amides in the presence of an ammonia (B1221849) source offers a direct route to N-substituted ureas. orgsyn.orguni.lu

A variety of synthetic methods have been established for preparing asymmetrically substituted ureas, including 1,1-dimethylurea (B72202), from starting materials like dimethylamine sulfate (B86663) and potassium cyanate (B1221674), or dimethylamine and nitrourea. orgsyn.org Patents from the mid-20th century describe the preparation of dimethylurea by reacting methylamine (B109427) with phosgene in an aqueous medium. google.com Later patents detail processes involving the reaction of dimethylamine and urea under anhydrous conditions. google.com

Table 1: Evolution of Synthetic Routes for Substituted Ureas

| Era | Dominant Reagents | Key Characteristics | Synthetic Example for this compound |

|---|---|---|---|

| Traditional | Phosgene, Isocyanates | High efficiency, but hazardous reagents. atamankimya.comorgsyn.org | p-Tolyl isocyanate + Dimethylamine |

| Intermediate | Phosgene substitutes (e.g., CDI), Nitrourea | Increased safety, solid reagents. atamankimya.comorgsyn.org | p-Toluidine + CDI, then Dimethylamine |

| Modern | CO, CO2, Primary Amides (via rearrangement) | Greener, catalytic, atom-economical. atamankimya.comoecd.orgorgsyn.org | Catalytic carbonylation of p-toluidine and dimethylamine |

Emerging Research Areas in Urea-Based Compounds

The unique ability of the urea functional group to form stable hydrogen bonds with biological targets has cemented its role as a privileged structure in medicinal chemistry and materials science. atamankimya.com Research into urea-based compounds, particularly phenylureas like this compound, is expanding into several key areas.

Agrochemicals: Phenylurea derivatives have been a prominent class of herbicides since the 1950s. oup.com A well-known example is Diuron (B1670789), or N-(3,4-dichlorophenyl)-N',N'-dimethylurea, used to control weeds in various crops. oup.com Another related herbicide is Fluometuron, 1,1-Dimethyl-3-[3-(trifluoromethyl)phenyl]urea, which is effective in controlling a wide range of weeds. cymitquimica.comchemimpex.com The research in this area focuses on developing more selective and potent herbicides with lower environmental persistence and toxicity. chemimpex.com Studies on the biodegradation of these herbicides are crucial, as degradation products can sometimes be more toxic than the parent compound. oup.com For instance, microbial degradation is a key factor in the environmental fate of phenylurea herbicides. nih.govnih.gov

Medicinal Chemistry: The structural features of substituted ureas make them attractive candidates for drug development. chemimpex.com They are explored for a variety of therapeutic applications, including:

Anticancer Agents: Many urea derivatives are potent kinase inhibitors, a critical class of anticancer drugs. uni.lu The urea moiety is crucial for binding to the kinase domain. chemical-label.com Diuron itself has been studied in the context of breast cancer research. medchemexpress.com

Other Therapeutic Areas: Substituted ureas are investigated as potential treatments for a range of diseases due to their ability to modulate biological targets. atamankimya.com Research has explored their use as soluble epoxide hydrolase inhibitors and for their potential in addressing Alzheimer's disease. nih.gov

Materials Science: The incorporation of urea functionalities into polymers can enhance properties like thermal stability and chemical resistance. chemimpex.com This makes them valuable in the manufacturing of durable materials.

Bioremediation: As a consequence of their widespread use as herbicides, there is a growing body of research focused on the bioremediation of environments contaminated with phenylurea compounds like Diuron. nih.gov This involves identifying and utilizing microorganisms, such as bacteria and fungi, that can degrade these compounds into less harmful substances. nih.govnih.gov

Analysis of Patent Literature Related to this compound and its Chemical Class

The patent literature for substituted ureas reflects their significant commercial applications, particularly in the agrochemical and pharmaceutical industries. While patents specifically naming this compound are not abundant, an analysis of the broader class of N,N-dimethyl-N'-phenylureas reveals clear trends.

Early Patents (Mid-20th Century): Initial patents in this area focused on the fundamental synthesis of the core structures. For example, a 1948 patent (US2444023A) detailed a method for preparing dimethylurea by reacting methylamine with phosgene. google.com Patents from this era also began to establish the utility of substituted ureas as herbicides.

Agrochemical Patents: A significant portion of the patent activity for this chemical class relates to their use as herbicides. These patents often claim a range of substituted phenylureas, with variations in the substituents on the phenyl ring to modulate efficacy and crop selectivity. The core N,N-dimethylurea moiety is a common feature in many of these patented herbicides.

Pharmaceutical and Other Industrial Patents: More recent patent literature shows a diversification of applications.

Patents have been filed for urea derivatives as therapeutic agents, such as ACAT inhibitors for lowering cholesterol. epo.org

The use of diarylurea derivatives in thermosensitive recording materials has also been patented. google.com

Patents also cover improved manufacturing processes, such as a 2019 Chinese patent (CN109956891B) for preparing high-purity 1,1-dimethylurea, an important intermediate for pharmaceuticals and other specialty chemicals. A 1976 patent (US3937727A) describes a process for preparing N,N-dimethylurea from dimethylamine and urea, highlighting its role as an intermediate for producing unsymmetrical dimethylhydrazine (UDMH), a rocket propellant. google.com

Table 2: Representative Patents for Substituted Ureas

| Patent Number | Year | Title/Subject | Key Innovation/Application |

|---|---|---|---|

| US2444023A | 1948 | Preparation of dimethyl urea | Method of preparing dimethyl urea using phosgene and methyl amine. google.com |

| US3937727A | 1976 | Process for preparing n, n-dimethylurea | Anhydrous process reacting dimethylamine and urea, noting its use as an intermediate for UDMH. google.com |

| EP0447116B1 | 1994 | Urea derivatives, their production, and pharmaceutical compositions containing them | Substituted ureas as ACAT inhibitors for lowering cholesterol. epo.org |

| CN109956891B | 2019 | Technical method for preparing 1, 1-dimethyl urea | Improved method for high-purity 1,1-dimethylurea for pharmaceutical and defense applications. |

| JP2023146495A | 2023 | Diarylurea derivative, manufacturing method thereof, and thermosensitive recording material using same | Use of diarylurea derivatives as developers in thermal paper. google.com |

Q & A

Q. What computational tools predict the bioactivity of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.